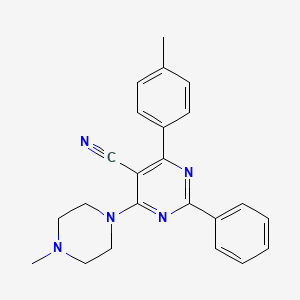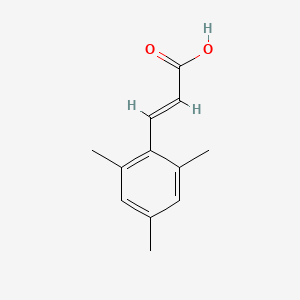
Acide 2,4,6-triméthylcinnamique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés de l'acide cinnamique ont été rapportés comme présentant une activité anticancéreuse puissante . La nature des substituants incorporés dans l'acide cinnamique s'est avérée jouer un rôle majeur dans l'augmentation ou la diminution de l'efficacité biologique des dérivés synthétisés de l'acide cinnamique . Certains dérivés se sont avérés plus efficaces que les médicaments standard utilisés pour traiter les maladies chroniques ou infectieuses in vitro .
Propriétés antimicrobiennes
Les dérivés de l'acide cinnamique présentent également des propriétés antimicrobiennes . Par exemple, le composé 27 a montré une activité antibactérienne significative sur la souche S. aureus de bactéries .
Activité antimalarique
Les composés ayant une activité antimalarique puissante sont 35a, 35g, 35i, 36i et 36b . Cela suggère que les dérivés de l'acide cinnamique pourraient être utilisés dans le développement de médicaments antimalariques.
Traitement des troubles neurologiques
Les dérivés de l'acide cinnamique ont été rapportés comme aidant au traitement des troubles neurologiques . Par exemple, l'acide 3-méthoxy-4-hydroxycinnamique (64), l'acide 3,4-diméthoxycinnamique (66) et l'acide 3-méthoxy-4-acétamidoxycinnamique (82) ont été rapportés pour prévenir la transformation amyloïde de l'alpha-synucléine, aidant ainsi au traitement de la maladie de Parkinson .
Propriétés anti-inflammatoires et antidiabétiques
Des études ont rapporté que l'acide cinnamique présente des propriétés anti-inflammatoires et antidiabétiques . Cela suggère que les dérivés de l'acide cinnamique pourraient être utilisés dans le développement de médicaments anti-inflammatoires et antidiabétiques.
Activité antioxydante
L'acide cinnamique met fin aux réactions en chaîne radicalaires en donnant des électrons qui réagissent avec les radicaux pour former des produits stables . Cette activité antioxydante pourrait être bénéfique dans diverses applications de santé.
Mécanisme D'action
Target of Action
Cinnamic acid derivatives have been reported to interact with various biological targets, such as enzymes and cellular structures . The specific targets of 2,4,6-Trimethylcinnamic acid may depend on its chemical structure and the biological context in which it is applied.
Mode of Action
Cinnamic acid derivatives have been reported to interact directly with their targets, leading to changes in cellular functions . For instance, some cinnamic acid derivatives have been found to interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . The specific interactions of 2,4,6-Trimethylcinnamic acid with its targets would need further investigation.
Biochemical Pathways
Cinnamic acid and its derivatives are known to influence various biochemical pathways due to their broad spectrum of biological activities
Result of Action
Cinnamic acid derivatives have been reported to exhibit various biological activities, including antimicrobial, anticancer, and antioxidant effects . The specific effects of 2,4,6-Trimethylcinnamic acid would depend on its mode of action and the biological context.
Action Environment
The action, efficacy, and stability of 2,4,6-Trimethylcinnamic acid can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect the activity of the compound
Propriétés
IUPAC Name |
(E)-3-(2,4,6-trimethylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-6-9(2)11(10(3)7-8)4-5-12(13)14/h4-7H,1-3H3,(H,13,14)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQFOGSHTGKBDN-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=C/C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110795-27-2 |
Source


|
| Record name | (2E)-3-(2,4,6-trimethylphenyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
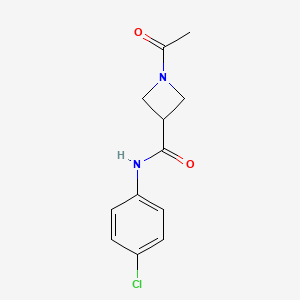
![Ethyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2592368.png)

![Ethyl 5,5,7,7-tetramethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2592371.png)
![4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine](/img/structure/B2592374.png)
![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2592376.png)
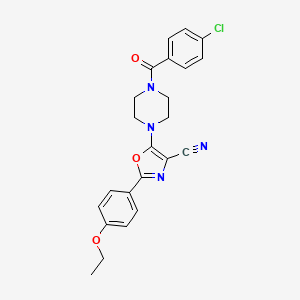
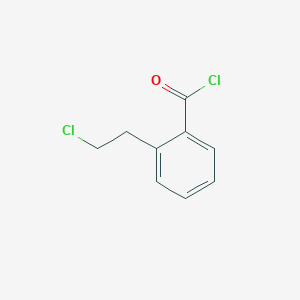
![Methyl 3,5-bis[(3-chloro-2,2-dimethylpropanoyl)amino]benzenecarboxylate](/img/structure/B2592381.png)
![ethyl 2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2592383.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2592385.png)
![(E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide](/img/structure/B2592387.png)
